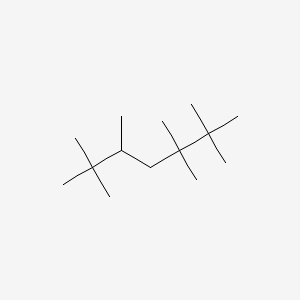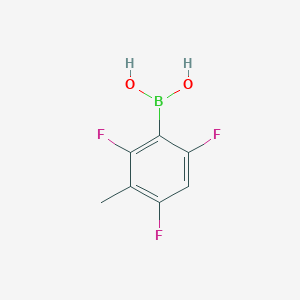![molecular formula C22H17Cl2N3 B14003165 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline CAS No. 32812-48-9](/img/structure/B14003165.png)
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, in particular, features a quinoline core substituted with a hydrazinylmethyl group, which is further substituted with two chlorophenyl groups.
Métodos De Preparación
The synthesis of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer therapy.
Mepacrine: Another antimalarial agent.
What sets this compound apart is its unique hydrazinylmethyl substitution, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
32812-48-9 |
|---|---|
Fórmula molecular |
C22H17Cl2N3 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
1,2-bis(2-chlorophenyl)-1-(quinolin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C22H17Cl2N3/c23-18-8-2-5-11-21(18)26-27(22-12-6-3-9-19(22)24)15-17-14-13-16-7-1-4-10-20(16)25-17/h1-14,26H,15H2 |
Clave InChI |
NFTOJQIZCOHWFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)CN(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)
![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
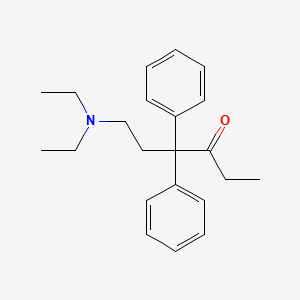
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)

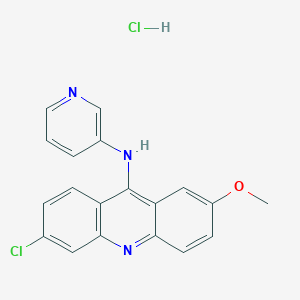
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

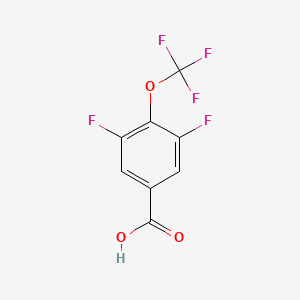
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
